molecular formula C8H6FNO4 B12862513 5-Fluoro-2-methyl-4-nitrobenzoic acid

5-Fluoro-2-methyl-4-nitrobenzoic acid

Cat. No.: B12862513
M. Wt: 199.14 g/mol
InChI Key: SSKFBMBDDWDANR-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-4-nitrobenzoic acid is an aromatic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoro-2-methyl-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 5-fluoro-2-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Another method involves the oxidation of 5-fluoro-2-methyl-4-nitrotoluene. This process uses an oxidizing agent such as potassium permanganate or chromium trioxide to convert the methyl group to a carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and minimize the formation of byproducts .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Amines, thiols.

    Catalysts: Acid catalysts for esterification reactions.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Derivatives: Formed by nucleophilic substitution of the fluorine atom.

    Esters: Formed by esterification of the carboxylic acid group.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitrobenzoic acid: Similar structure but lacks the methyl group.

    4-Fluoro-2-nitrobenzoic acid: Similar structure but with different substitution pattern.

    5-Fluoro-2-methylbenzoic acid: Lacks the nitro group.

Uniqueness

5-Fluoro-2-methyl-4-nitrobenzoic acid is unique due to the presence of both a fluorine atom and a nitro group on the aromatic ring, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

5-fluoro-2-methyl-4-nitrobenzoic acid

InChI

InChI=1S/C8H6FNO4/c1-4-2-7(10(13)14)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SSKFBMBDDWDANR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)[N+](=O)[O-]

Origin of Product

United States

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